

Biochemical and Cellular Potency of PF-6274484

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Compound Focus: PF-6274484

Cat. No.: S539291

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The following table summarizes the experimental data for **PF-6274484**, characterizing its inhibitory activity [1] [2] [3].

Property	Value	Experimental Context
Ki for EGFR-L858R/T790M	0.14 nM	Biochemical assay [2].
Ki for WT EGFR	0.18 nM	Biochemical assay [2].
IC50 for Autophosphorylation (L858R/T790M)	6.6 nM	Cellular assay in H1975 tumor cells [1] [2].
IC50 for Autophosphorylation (WT EGFR)	5.8 nM	Cellular assay in A549 tumor cells [1] [2].
Molecular Weight	372.78 g/mol	[1] [3]
Chemical Formula	C18H14ClFN4O2	[1] [3]
Mechanism	Irreversible Covalent Inhibition	Targets cysteine-797 in EGFR ATP-binding pocket [4] [3].

Comparison with Other Covalent EGFR Inhibitors

PF-6274484 demonstrates high potency. The table below benchmarks it against other covalent EGFR inhibitors, with data extracted from a kinetic study that analyzed these compounds side-by-side [5].

Inhibitor	K _i (nM) for WT EGFR	k _{inact} (s ⁻¹)	Overall Potency (k _{inact} /K _i , μM ⁻¹ s ⁻¹)	Cellular IC ₅₀ in A549 (nM)
PF-6274484	0.18 (K _i from other source) [2]	Data not available in study	Data not available in study	5.8 [2]
Dacomitinib	0.16	1.5 x 10 ⁻³	9.9	2.5
Afatinib	0.15	2.4 x 10 ⁻³	16	7.3
CI-1033	0.093	2.9 x 10 ⁻³	23	4.9
Neratinib	7.9	2.1 x 10 ⁻³	0.27	12

Experimental Methodologies

The key findings on potency and selectivity are derived from specific experimental protocols you can reference for your work.

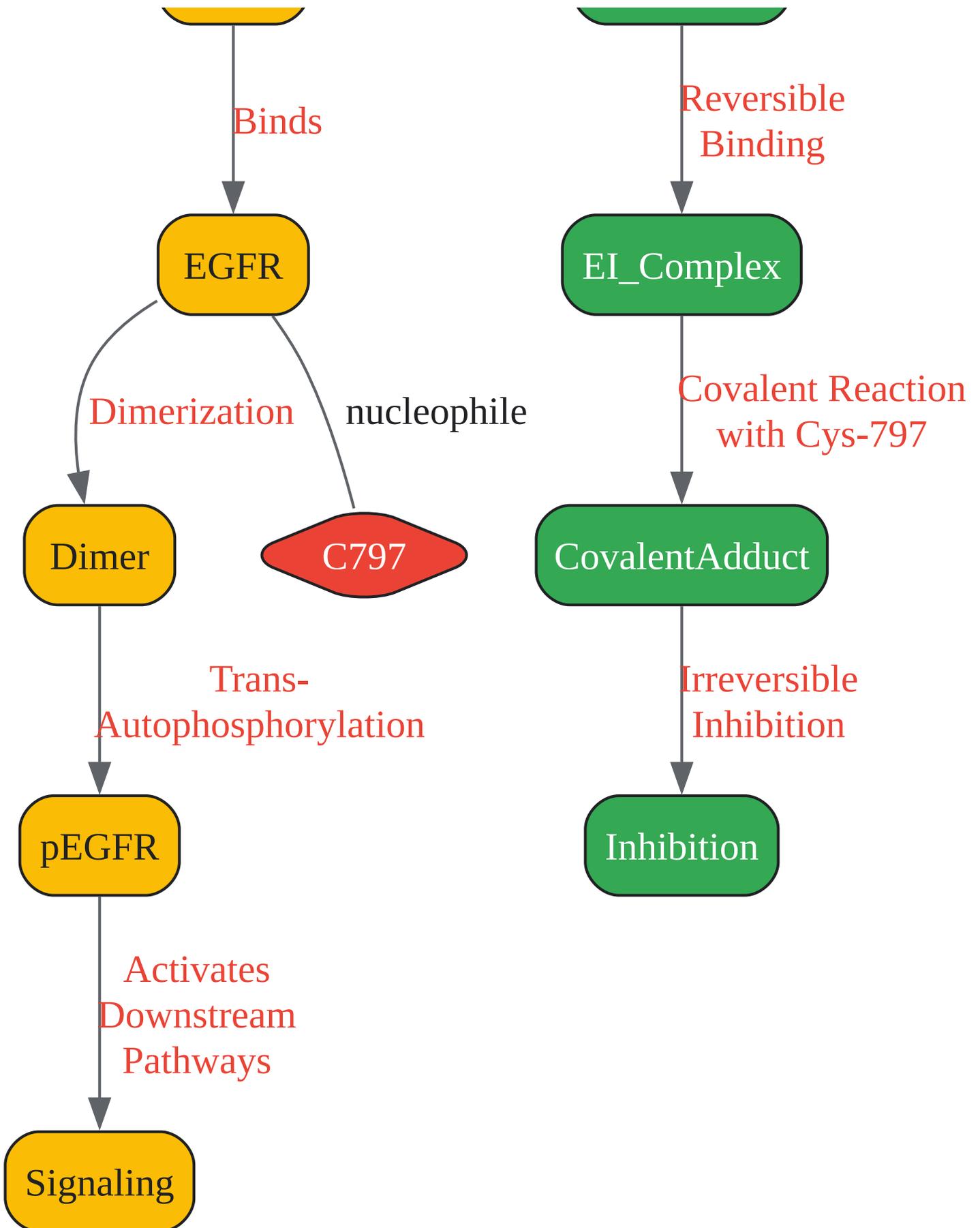
- **Biochemical Kinase Assays:** The inhibitory constants (K_i) and overall potency (k_{inact}/K_i) for the comparative table were determined using **specialized kinetic analysis**. This method involved global fitting of complete reaction progress curves using numerical integration to separate the noncovalent binding affinity (K_i) from the chemical reactivity (k_{inact}), providing a more detailed mechanistic understanding [5].
- **Cellular Autophosphorylation Assays:** The IC₅₀ values for inhibiting EGFR autophosphorylation in tumor cells (like A549 and H1975) were measured by treating the cells with the inhibitor and then quantifying the levels of phosphorylated EGFR, typically using techniques like **Western blotting or ELISA** [1] [2].
- **Proteome-Wide Selectivity Profiling:** The selectivity of covalent kinase inhibitors like **PF-6274484** has been evaluated using **Activity-Based Protein Profiling (ABPP)** coupled with **quantitative mass spectrometry**. This methodology involves using a clickable probe version of the inhibitor to directly label and identify its protein targets across the proteome in human cells, distinguishing specific from non-specific off-targets [4].

Mechanism and Resistance

PF-6274484 is designed to overcome a common resistance mechanism. The diagram below illustrates its covalent inhibition mechanism and the context of the EGFR signaling pathway.

Ligand

PF6274484



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*Diagram 1: EGFR Signaling and **PF-6274484** Covalent Inhibition Mechanism.* The pathway shows ligand-induced EGFR activation (yellow nodes) and how **PF-6274484** (green nodes) forms a covalent bond with cysteine-797 (C797), leading to irreversible inhibition.

- **Overcoming T790M Resistance:** The **T790M "gatekeeper" mutation** is a common cause of resistance to first-generation EGFR inhibitors. It works by sterically hindering inhibitor binding and increasing ATP affinity. As a covalent inhibitor, **PF-6274484** targets **Cys-797**, a residue that remains accessible. Its high potency against the L858R/T790M double mutant stems from its ability to form a permanent covalent bond, which helps it overcome the increased ATP affinity caused by the T790M mutation [5] [6].
- **Selectivity Considerations:** While covalent binding can enhance potency, it also carries a risk of off-target effects. ABPP studies have shown that covalent kinase inhibitors, including a probe based on **PF-6274484**, have a **defined window of selectivity**. At high concentrations, off-target reactivity with other cysteine-containing proteins across the proteome increases, which can lead to kinase target-independent cellular effects [4].

Generating Diagram Images

To create high-quality images from the provided DOT script:

- **Use Graphviz:** Install Graphviz software and run in your terminal or command line.
- **Set High Resolution:** Use the `-Gdpi=300` flag for good quality.

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- **Alternative Vector Format:** For scalable graphics, output to SVG.

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